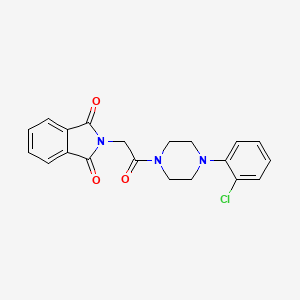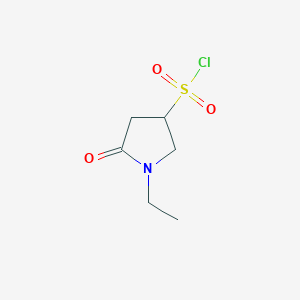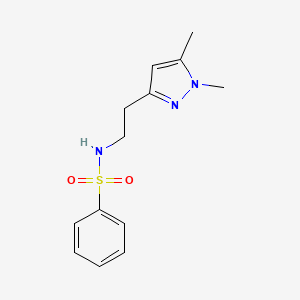
N-(2-(1,5-diméthyl-1H-pyrazol-3-yl)éthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been found to be effective in inhibiting various enzymes and proteins.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of Leishmania and Plasmodium species, affecting their survival and proliferation.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which can limit its effectiveness in some experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibiting its activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been shown to have antitumor effects in preclinical models. Another potential application is in the treatment of bacterial infections. Sulfonamide-sensitive enzymes are essential for the biosynthesis of folate in bacteria, and inhibiting their activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been found to be effective in killing bacteria in vitro. Finally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide could be used as a tool for studying the role of carbonic anhydrase and sulfonamide-sensitive enzymes in various physiological processes, such as bone metabolism and immune function.
Méthodes De Synthèse
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is synthesized by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in its pure form.
Applications De Recherche Scientifique
J’ai effectué une recherche sur le composé spécifique « N-(2-(1,5-diméthyl-1H-pyrazol-3-yl)éthyl)benzènesulfonamide » et ses applications en recherche scientifique. Cependant, des informations détaillées sur six à huit applications uniques de ce composé exact ne sont pas facilement disponibles dans les résultats de la recherche.
Les composés à base de pyrazole, en général, sont connus pour leurs effets pharmacologiques divers, notamment des activités antileishmaniennes et antimalariennes puissantes . Ils ont également des applications biologiques potentielles et ont été testés contre différents types de phosphatase alcaline humaine . De plus, les dérivés de pyrazole ont été étudiés pour leurs potentiels neurotoxiques et leurs effets sur le comportement et le potentiel de nage chez les organismes aquatiques .
Propriétés
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHMAPONUEUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

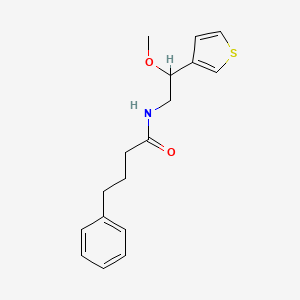

![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)
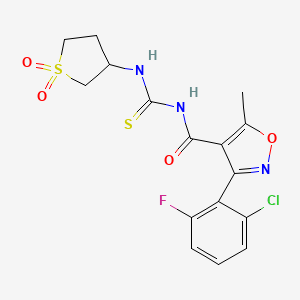

![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)


